1-Hydroxy-3-methylpentan-2-one
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Overview
Description
1-Hydroxy-3-methylpentan-2-one is a primary α-hydroxy ketone with the molecular formula C6H12O2. This compound is known for its unique structure, which includes a hydroxyl group and a ketone group on a pentane backbone. It is a versatile compound used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-methylpentan-2-one can be synthesized through the base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. Finally, hydrogenation over a palladium catalyst yields this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-pentanone or 3-methylpentanoic acid.
Reduction: 1-Hydroxy-3-methylpentan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxy-3-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of solvents, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methylpentan-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo rearrangement reactions catalyzed by enzymes such as reductoisomerase and acetolactate decarboxylase. These enzymes facilitate the conversion of the compound through stereoelectronic control, leading to the formation of different products .
Comparison with Similar Compounds
3-Methyl-2-pentanone: An isomer of 1-hydroxy-3-methylpentan-2-one, used as a solvent and intermediate in organic synthesis.
1-Hydroxy-2-methylpentan-3-one: Another similar compound with different structural properties and applications.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)6(8)4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
FBLPDPUHAXQBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CO |
Origin of Product |
United States |
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